Oxetan-3-ylmethyl 4-methylbenzenesulfonate

説明

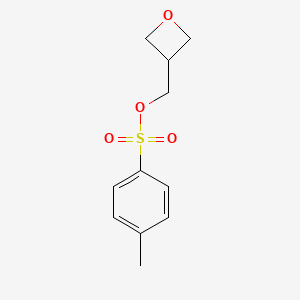

Oxetan-3-ylmethyl 4-methylbenzenesulfonate (CAS 101691-65-0) is a sulfonate ester characterized by an oxetane ring substituted at the 3-position with a methyl group and linked via a methylene group to the 4-methylbenzenesulfonyl moiety. Its molecular formula is C₁₁H₁₄O₄S, with a molecular weight of 242.3 g/mol . This compound is widely employed as a synthetic intermediate in organic chemistry, particularly for introducing sulfonate leaving groups or oxetane motifs into target molecules. For example, it serves as a precursor for synthesizing oxetan-3-ylmethanesulfonyl chloride through reactions with potassium thiocyanate and chlorine gas . Its structural rigidity and polar sulfonate group make it valuable in drug discovery and materials science.

Structure

2D Structure

特性

IUPAC Name |

oxetan-3-ylmethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-14-7-10/h2-5,10H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDXQYOMYPRXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Oxetan-3-ylmethyl 4-methylbenzenesulfonate is a synthetic compound notable for its oxetane ring structure and sulfonate group, which confer unique biological activities. This article discusses its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C10H12O4S

- Molecular Weight : Approximately 242.29 g/mol

- Structure : The compound features an oxetane ring linked to a 4-methylbenzenesulfonate group, enhancing its reactivity and potential for biological interactions.

Research indicates that this compound influences various cellular processes through several mechanisms:

- Cell Signaling Modulation : The compound modulates critical signaling pathways, particularly the MAPK/ERK pathway, which plays a significant role in cell proliferation and differentiation.

- Transcriptional Regulation : It acts as a transcriptional regulator, affecting gene expression and cellular metabolism. This regulation occurs through its interactions with enzymes and transcription factors, leading to alterations in their activity.

- Binding Interactions : The oxetane moiety allows for selective binding to various proteins, which can be leveraged to study enzyme kinetics and cellular signaling pathways.

Biological Activity

The biological activity of this compound has been explored in several contexts:

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the distinct advantages of this compound:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate | 99314-44-0 | 0.85 |

| (1-Methyl-3-methylidenecyclobutyl)methanol | Not listed | 0.81 |

| (3-Cyanocyclopentyl) 4-methylbenzenesulfonate | Not listed | 0.79 |

| (2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate | Not listed | 0.93 |

This table illustrates that while there are compounds with high similarity indices, the unique oxetane structure of this compound provides distinct reactivity patterns beneficial for both synthetic chemistry and biological applications.

Case Studies and Research Findings

Several studies have underscored the significance of oxetanes in drug discovery:

- Clinical Candidates : Oxetanes have been incorporated into several drug candidates currently in clinical trials, demonstrating their utility in developing therapeutics for conditions such as cancer and autoimmune diseases .

- Mechanistic Insights : Research has shown that modifications to the oxetane ring can lead to improved pharmacokinetic properties, such as increased solubility and reduced toxicity, making them attractive scaffolds for drug development .

類似化合物との比較

Physicochemical Properties

- Solubility : Hydroxyethoxy derivatives (e.g., 77544-68-4) show higher water solubility due to PEG-like chains, whereas oxetane-based compounds are more lipophilic .

- Stability : Methyl-substituted oxetanes (99314-44-0) exhibit greater thermal and hydrolytic stability than unsubstituted analogs, making them preferable for long-term storage .

準備方法

Direct Tosylation of Oxetan-3-ylmethanol

- Starting Material: Oxetan-3-ylmethanol (3-hydroxyoxetane derivative).

- Reagents: 4-methylbenzenesulfonyl chloride (tosyl chloride), base (commonly pyridine or triethylamine).

- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.

- Conditions: Cooling to 0 °C to room temperature, inert atmosphere often employed.

- Mechanism: The hydroxyl group of oxetan-3-ylmethanol attacks the sulfonyl chloride, forming the sulfonate ester and releasing HCl, which is scavenged by the base.

This method is straightforward and widely used for preparing sulfonate esters of oxetane alcohols due to its simplicity and moderate to good yields.

Multi-Step Synthesis via Fluoro-Oxetane Intermediates (Patent CN113461643A)

- Overview: A more complex, industrially scalable method involves synthesizing a fluorinated oxetane intermediate followed by sulfonation.

- Steps:

- Hydroxymethylation: Reaction of 2-fluoro diethyl malonate with formaldehyde and inorganic base to introduce a hydroxymethyl group.

- Hydroxyl Protection: Protection of hydroxyl groups using tert-butyldimethylsilyl chloride.

- Reduction: Conversion of esters to alcohols.

- Esterification: Reaction with para-toluenesulfonyl chloride or anhydride to form the sulfonate ester.

- Deprotection: Removal of silyl protecting groups using tetrabutylammonium fluoride.

- Ring Closure: Cyclization to form the oxetane ring.

- Advantages: This route offers high raw material utilization, easy intermediate separation, and suitability for industrial scale-up.

- Yields and Purity: Total yield across six steps ranges from 40-60%, with product purity exceeding 97% by HPLC.

- Safety and Cost: Designed to minimize hazardous reagents and improve process safety compared to earlier methods involving sodium hydride and boron tribromide.

Alternative Routes and Considerations

- Use of 3-Hydroxypropanal: Some syntheses start from 3-hydroxypropanal reacting with 4-methylbenzenesulfonyl chloride to form the target sulfonate ester.

- Base Selection: Pyridine, triethylamine, or other organic bases are employed to neutralize HCl formed during tosylation.

- Solvent Choice: Anhydrous dichloromethane or DMF are common to ensure solubility and reaction control.

- Temperature Control: Low temperatures reduce side reactions and decomposition of sensitive oxetane rings.

Data Table: Summary of Key Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|---|---|

| Direct Tosylation | Oxetan-3-ylmethanol | 4-methylbenzenesulfonyl chloride, pyridine | 0 °C to RT, anhydrous solvent | Moderate to High (50-80%) | >95% | Simple, common lab method |

| Multi-step Fluoro-Oxetane Route (Patent CN113461643A) | 2-fluoro diethyl malonate | Formaldehyde, TBSCl, reducing agent, tosyl chloride, TBAF | Multi-step, controlled conditions | 40-60% (overall) | >97% | Industrial scale-up, safer reagents |

| 3-Hydroxypropanal Route | 3-Hydroxypropanal | 4-methylbenzenesulfonyl chloride, base | Anhydrous, inert atmosphere | Not specified | Not specified | Alternative, less documented |

Detailed Research Findings and Analysis

- The multi-step fluorinated oxetane route is notable for its industrial applicability, balancing safety, cost, and yield. It avoids hazardous reagents like sodium hydride and boron tribromide used in older methods, enhancing scalability and environmental profile.

- The direct tosylation method remains the most accessible for laboratory-scale synthesis, providing good yields and purity with straightforward workup.

- The choice of base and solvent critically affects the reaction outcome, with pyridine being favored for its dual role as base and nucleophilic catalyst.

- Protection and deprotection steps in complex syntheses help stabilize intermediates and improve overall yield and purity.

- The oxetane ring's inherent strain requires mild reaction conditions to prevent ring-opening side reactions during sulfonation.

Q & A

Q. What are the optimal synthetic routes for Oxetan-3-ylmethyl 4-methylbenzenesulfonate, and how can purity be ensured?

The compound can be synthesized via nucleophilic substitution, leveraging the sulfonate group's reactivity as a leaving group. A two-step radiolabeling method used for analogous sulfonates involves:

- Step 1 : Reacting a bis-sulfonate precursor (e.g., methylene-d2 bis(4-methylbenzenesulfonate)) with a fluorinating agent under controlled conditions to generate intermediates.

- Step 2 : Purification via column chromatography or recrystallization, monitored by TLC or HPLC . Purity is confirmed using H-NMR, mass spectrometry, and elemental analysis, with crystallization in ethanol/water mixtures yielding high-priority crystals for structural validation .

Q. How is the molecular structure of this compound characterized experimentally?

X-ray crystallography is the gold standard. Key steps include:

- Growing single crystals in ethanol/water systems.

- Data collection using a Bruker D8 Quest ECO diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Structure refinement via SHELXL (space group determination, hydrogen bonding analysis) . Crystallographic parameters (e.g., monoclinic symmetry, unit cell dimensions) are reported with -factors < 0.05 for high reliability .

Q. What is the reactivity profile of the sulfonate group in this compound?

The sulfonate group acts as a leaving group in nucleophilic substitutions. For example:

- Alkylation : React with amines or alcohols under basic conditions (e.g., KCO in DMF).

- Radiolabeling : Exchange with F in radiopharmaceutical synthesis, as demonstrated for fluoromethyl-d2 4-methylbenzenesulfonate derivatives . Kinetic studies recommend polar aprotic solvents (e.g., DMSO) to enhance reaction rates .

Advanced Research Questions

Q. How does the compound’s stability vary under reactive environments (e.g., oxidizing agents)?

Stability assays show:

- Oxidative conditions : Degrades in the presence of strong oxidizers (e.g., KMnO) via sulfonate group cleavage.

- Acidic/alkaline conditions : Hydrolyzes at elevated temperatures (>60°C), monitored by H-NMR peak disappearance at δ 7.45–7.72 ppm (aromatic protons) . Methodological mitigation includes inert atmospheres (N) and stabilizers like BHT for long-term storage .

Q. What role does this compound play in radiochemistry for PET imaging?

It serves as a precursor for F-labeled probes. For example:

- Step 1 : Generate [F]fluoromethyl-d2 4-methylbenzenesulfonate via nucleophilic fluorination.

- Step 2 : Radiolabel thiophenol precursors to create CNS-targeting agents (e.g., mGluR4 PET ligands) . Radiochemical yields (>70%) are achieved using optimized microwave-assisted synthesis .

Q. How do hydrogen-bonding interactions influence its crystal packing and solubility?

X-ray data reveal N–H···O hydrogen bonds between the sulfonate oxygen and amine hydrogens, forming [010]-directional chains. These interactions:

Q. Can this compound act as an intermediate in bioactive molecule synthesis?

Yes. Applications include:

- Anticancer agents : Coupling with triazole or benzoate moieties to modulate cytotoxicity (IC values <10 μM in MCF-7 cells) .

- Enzyme inhibitors : Functionalization at the oxetane ring enhances binding to kinase domains (e.g., PI3Kδ) . Synthetic protocols emphasize regioselective modifications using Pd-catalyzed cross-coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。